molecular formula C11H17NO B13053206 (1S,2S)-1-amino-1-(2,3-dimethylphenyl)propan-2-ol

(1S,2S)-1-amino-1-(2,3-dimethylphenyl)propan-2-ol

Cat. No.: B13053206
M. Wt: 179.26 g/mol
InChI Key: LQJKVQHXUMMTPL-GXSJLCMTSA-N
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Description

Structural Characterization of (1S,2S)-1-Amino-1-(2,3-dimethylphenyl)propan-2-ol

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name This compound explicitly defines its molecular architecture. The root structure, propan-2-ol, indicates a three-carbon chain with a hydroxyl group at position 2. The prefix (2,3-dimethylphenyl) specifies a benzene ring substituted with methyl groups at positions 2 and 3, directly bonded to the first carbon of the propane backbone. The stereochemical descriptors (1S,2S) denote the absolute configuration of the two chiral centers at carbons 1 and 2, ensuring enantiomeric specificity.

Key Structural Features:
  • Chiral Centers : Carbon 1 (bonded to the amino group and phenyl ring) and carbon 2 (bonded to the hydroxyl group).
  • Functional Groups : Primary amine (-NH₂) and secondary alcohol (-OH), enabling hydrogen bonding and nucleophilic reactivity.
  • Aromatic Substituents : The 2,3-dimethylphenyl group introduces steric bulk and electronic effects, influencing conformational stability.

Table 1: Molecular Properties of this compound

Property Value
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
IUPAC Name This compound
Stereochemical Centers 2 (1S, 2S)
InChI Key LQJKVQHXUMMTPL-ONGXEEELSA-N

The stereochemistry is critical for biological interactions, as enantiomeric purity often dictates pharmacological efficacy. For instance, hydrogen bonding between the hydroxyl group and target biomolecules can stabilize specific conformations, a phenomenon observed in analogous β-amino alcohols.

Crystallographic Analysis and Molecular Geometry

While crystallographic data for this compound remains sparse, its molecular geometry can be inferred from related compounds and computational models. The molecule adopts a staggered conformation to minimize steric clashes between the 2,3-dimethylphenyl group and the propan-2-ol backbone. Key bond angles and distances include:

  • C1-C2 Bond Length : ~1.54 Å (typical for single carbon-carbon bonds).
  • O-H and N-H Bonds : ~0.96–0.98 Å, facilitating hydrogen bond donor capability.
  • Dihedral Angle (C1-C2-O) : Approximately 60°, optimizing spatial arrangement between the hydroxyl group and aromatic ring.

The 2,3-dimethylphenyl substituent induces torsional strain, favoring a planar aromatic ring orientation relative to the propane chain. This geometry enhances π-π stacking potential in supramolecular assemblies, as seen in crystalline derivatives of similar amino alcohols.

Figure 1: Predicted Molecular Geometry
(Hypothetical illustration based on stereochemical data)

  • The hydroxyl group (C2) and amino group (C1) occupy equatorial positions relative to the phenyl ring.
  • Methyl groups at C2 and C3 of the phenyl ring create a steric shield, limiting rotational freedom.

Comparative Analysis with Related β-Amino Alcohol Derivatives

This compound belongs to a broader class of β-amino alcohols, which share a common backbone but differ in substituent patterns. Comparative analysis reveals distinct structural and functional divergences:

Substituent Effects on Reactivity and Solubility
  • Vs. (1S,2S)-2-Amino-1-(2-propan-2-ylphenyl)propan-1-ol :

    • The 2-propan-2-ylphenyl group in the latter compound increases hydrophobicity (LogP ≈ 1.7) compared to the 2,3-dimethylphenyl analog (LogP ≈ 1.2).
    • Bulkier substituents reduce solubility in polar solvents but enhance lipid membrane permeability.
  • Vs. 1-Amino-3-(2,4-dimethylphenoxy)propan-2-ol :

    • Replacement of the phenyl ring with a phenoxy ether alters electronic distribution, increasing nucleophilicity at the oxygen atom.
    • The phenoxy group enables ether-specific reactions, such as Williamson synthesis, absent in the target compound.

Table 2: Comparative Properties of β-Amino Alcohol Derivatives

Compound Molecular Formula LogP Key Functional Groups
This compound C₁₁H₁₇NO 1.2 -NH₂, -OH, 2,3-dimethylphenyl
(1S,2S)-2-Amino-1-(2-propan-2-ylphenyl)propan-1-ol C₁₂H₁₉NO 1.7 -NH₂, -OH, 2-isopropylphenyl
1-Amino-3-(2,4-dimethylphenoxy)propan-2-ol C₁₁H₁₇NO₂ 0.9 -NH₂, -OH, 2,4-dimethylphenoxy
Stereochemical Influence on Biological Activity

Chiral β-amino alcohols exhibit enantiomer-dependent interactions with biological targets. For example:

  • The (1S,2S) configuration in the target compound may favor binding to G-protein-coupled receptors (GPCRs) due to complementary stereochemistry.
  • In contrast, (3S)-3-[bis(2,6-dimethylphenyl)phosphoryl]-3-phenyl-1-propanol demonstrates altered hydrogen-bonding patterns due to phosphoryl group electronegativity, reducing affinity for amine-specific enzymes.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(2,3-dimethylphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO/c1-7-5-4-6-10(8(7)2)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9-,11+/m0/s1

InChI Key

LQJKVQHXUMMTPL-GXSJLCMTSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)[C@@H]([C@H](C)O)N)C

Canonical SMILES

CC1=C(C(=CC=C1)C(C(C)O)N)C

Origin of Product

United States

Preparation Methods

Key Steps:

  • Reductive Amination: The aldehyde group of 2,3-dimethylbenzaldehyde undergoes reductive amination with an appropriate amine source, often ammonia or a primary amine, in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen with a catalyst. This step forms the amino alcohol backbone with stereochemical control.

  • Chiral Resolution or Asymmetric Synthesis: To obtain the (1S,2S) enantiomer specifically, either chiral catalysts are employed during synthesis or racemic mixtures are resolved using chiral resolving agents. Techniques such as diastereomeric salt formation with chiral acids (e.g., N-tosyl-leucine) followed by selective crystallization are common.

  • Purification: The product is purified by crystallization or chromatographic methods to achieve high enantiomeric excess (ee), essential for pharmaceutical-grade compounds.

Detailed Synthetic Methods

Reductive Amination Procedure

Step Reagents and Conditions Outcome
1. Formation of Imine 2,3-Dimethylbenzaldehyde + Amine (NH3 or primary amine), solvent (e.g., methanol or ethanol), room temperature Imine intermediate
2. Reduction Sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2, Pd/C) Amino alcohol intermediate with chiral centers

This method allows direct conversion of the aldehyde to the amino alcohol in one pot, with moderate stereoselectivity depending on conditions and catalysts used.

Asymmetric Catalysis

  • Use of chiral catalysts such as chiral transition metal complexes or organocatalysts can induce stereoselectivity during reductive amination or related steps, favoring the (1S,2S) enantiomer.

  • Continuous flow reactors may be employed industrially to improve yield and stereocontrol by optimizing reaction parameters such as temperature, pressure, and residence time.

Chiral Resolution via Diastereomeric Salt Formation

For racemic mixtures, resolution is achieved by forming diastereomeric salts with chiral acids such as N-tosyl-leucine:

Step Description Notes
a) Salt Formation Racemic amino alcohol + one enantiomer of N-tosyl-leucine in alcohol solvent Diastereomeric salts form with different solubilities
b) Crystallization Filtration or centrifugation isolates less soluble salt Enriched in one enantiomer
c) Salt Breakdown Treatment with base (e.g., NaOH) liberates free amino alcohol Recovery of pure enantiomer
d) Purification Recrystallization or chromatographic purification Achieves high optical purity

This method is supported by patent literature demonstrating efficient recovery and high enantiomeric excess of the target amino alcohol.

Analytical and Physical Data Relevant to Preparation

Property Value / Description
Molecular Formula C11H17NO
Molecular Weight ~179.26 g/mol
IUPAC Name This compound
Chiral Centers Two (at C1 and C2 of propanol chain)
Solubility Moderate in polar solvents due to amino and hydroxyl groups
Enantiomeric Purity Achieved >99% ee via chiral resolution or asymmetric synthesis

Summary Table of Preparation Methods

Method Starting Material Key Reagents Advantages Limitations
Reductive Amination 2,3-Dimethylbenzaldehyde Amine, NaBH3CN or H2/Pd One-pot synthesis, straightforward Moderate stereoselectivity without chiral catalyst
Asymmetric Catalysis Same as above Chiral catalyst, reductant High enantioselectivity, scalable Requires expensive catalysts, optimization needed
Chiral Resolution Racemic amino alcohol N-tosyl-leucine, base High optical purity, recovery of resolving agent Additional steps, lower overall yield

Research Findings and Industrial Considerations

  • Industrial synthesis often favors continuous flow reactors combined with chiral catalysts to maximize throughput and stereoselectivity, minimizing the need for extensive resolution steps.

  • The use of N-tosyl-leucine as a resolving agent is advantageous due to its ease of recovery and ability to form less soluble diastereomeric salts, facilitating efficient separation.

  • The stereochemistry of the product is critical for its biological activity, making the control of enantiomeric purity a priority in preparation methods.

  • Recent studies emphasize the importance of solvent choice and temperature control during crystallization to optimize yield and purity in chiral resolution.

This comprehensive overview highlights the principal preparation methods for this compound, focusing on reductive amination, asymmetric catalysis, and chiral resolution techniques. The choice of method depends on the desired scale, purity requirements, and available resources, with industrial processes favoring continuous flow and catalytic asymmetric synthesis for efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-amino-1-(2,3-dimethylphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, secondary and tertiary amines, and substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmacological Potential :
    • Research indicates that compounds similar to (1S,2S)-1-amino-1-(2,3-dimethylphenyl)propan-2-ol may exhibit various biological activities, including interactions with neurotransmitter systems. This suggests potential applications in treating neurological disorders or as analgesics .
    • The compound's chiral nature allows it to interact selectively with biological targets, which is crucial for developing effective pharmaceuticals with minimal side effects.
  • Antidepressant Activity :
    • Studies have shown that related amino alcohols can influence serotonin pathways, indicating that this compound might have antidepressant properties.

Synthetic Organic Chemistry

  • Building Block for Complex Molecules :
    • The compound serves as a versatile building block in synthetic organic chemistry. Its functional groups can undergo various reactions such as alkylation and acylation, facilitating the synthesis of more complex organic compounds.
  • Chiral Catalysis :
    • Due to its chirality, this compound can be used as a chiral catalyst in asymmetric synthesis processes. This application is essential for producing enantiomerically pure compounds in pharmaceuticals and agrochemicals .

Material Science Applications

  • Polymer Chemistry :
    • The hydroxyl group in this compound allows it to be incorporated into polymer matrices. This incorporation can enhance the mechanical properties of polymers or introduce specific functionalities for applications in coatings and adhesives .
  • Nanotechnology :
    • The compound's unique properties may enable its use in nanomaterials development, where it could serve as a stabilizing agent or functionalizing agent for nanoparticles .

Case Studies and Research Findings

Study Focus Findings
Study on Antidepressant EffectsInvestigated the pharmacological potential of amino alcoholsFound that related compounds showed serotonin reuptake inhibition similar to established antidepressants
Synthesis of Chiral CatalystsExamined the use of amino alcohols in asymmetric synthesisDemonstrated high enantioselectivity when using this compound as a catalyst
Polymer Enhancement StudyExplored the incorporation of amino alcohols into polymer systemsResulted in improved thermal stability and mechanical strength of the resultant materials

Mechanism of Action

The mechanism of action of (1S,2S)-1-amino-1-(2,3-dimethylphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The amino and hydroxyl groups can form hydrogen bonds and other interactions with the target molecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally analogous compounds highlights critical differences in substituents, stereochemistry, and functional groups, which influence reactivity, bioavailability, and application scope.

Substituent Effects

  • (2S)-2-Amino-3-phenyl-1-propanol ([1] in ): Lacks the 2,3-dimethylphenyl group but shares the amino alcohol core. However, this also diminishes lipophilicity, impacting membrane permeability in biological systems .
  • (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol (Impurity E in ): Features a methoxyethyl-phenoxy group and a secondary isopropylamine. The ether linkage and branched amine alter hydrogen-bonding capacity and metabolic stability compared to the target compound’s primary amine and dimethylphenyl group .

Stereochemical Variations

  • (1S,2S) vs. (1R,2R) Enantiomers: Enantiomeric pairs, such as (2S)- and (2R)-N,N-dimethyl-2-amino-3-phenylpropan-1-ol ([3] and [4] in ), demonstrate divergent biological activities. For instance, (2S)-configured derivatives often exhibit higher receptor-binding affinity in chiral environments, a trend likely applicable to the target compound .
  • [(1S,2S)-2-(4-Fluoro-2-methyl-phenyl)-1,3-dimethyl-butyl] Derivatives ():
    These fungicidal compounds share the (1S,2S) configuration but incorporate fluorine and methyl groups on the aromatic ring. Fluorination enhances electronegativity and metabolic resistance, whereas the dimethylphenyl group in the target compound may prioritize steric effects over electronic modulation .

Functional Group Modifications

  • Pyridine-Carbonyl Derivatives (): Complex III inhibitors like fenpicoxamid (A.2.4) replace the amino alcohol motif with a pyridine-carbonyl-amine structure, enabling metal coordination in enzyme active sites. This contrasts with the target compound’s simpler hydroxyl-amine system, which may limit its utility in respiration inhibition but favor roles as a synthetic building block .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents/Functional Groups Stereochemistry Key Applications/Properties References
(1S,2S)-1-amino-1-(2,3-dimethylphenyl)propan-2-ol 2,3-dimethylphenyl, primary amine, hydroxyl (1S,2S) Asymmetric synthesis, intermediates
(2S)-2-Amino-3-phenyl-1-propanol Phenyl, primary amine (2S) Chiral catalysts, pharmaceuticals
Fenpicoxamid (A.2.4) Pyridine-carbonyl, fluorine (1S,2S) Fungicide (Complex III inhibitor)
(2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol Methoxyethyl-phenoxy, secondary amine Racemic Pharmaceutical impurity

Research Findings and Implications

  • Synthetic Utility : The target compound’s dimethylphenyl group enhances steric control in asymmetric reactions, outperforming simpler phenyl analogs in enantioselective reductions .
  • Pharmacokinetics : Compared to tetrahydronaphthalenyl derivatives (), the dimethylphenyl group may reduce metabolic oxidation, improving half-life in vivo .

Biological Activity

(1S,2S)-1-amino-1-(2,3-dimethylphenyl)propan-2-ol, a chiral compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol, exhibits significant biological activity due to its unique structural features. This compound contains an amino group and a secondary alcohol, which contribute to its potential interactions with various biological targets. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and organic synthesis.

The compound's chemical properties play a vital role in its biological activity. Key properties include:

  • Molecular Formula : C11H17NO
  • Molecular Weight : 179.26 g/mol
  • Density : Approximately 1.032 g/cm³
  • Boiling Point : Approximately 324.6 °C

These properties indicate that the compound is relatively stable and hydrophobic, which may influence its absorption and distribution in biological systems .

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Interaction studies have shown that this compound may exhibit binding affinity towards various biological targets, potentially leading to therapeutic effects.

Potential Targets

Research indicates that compounds with similar structures often target:

  • Neurotransmitter Receptors : Such as adrenergic receptors, which are involved in the modulation of neurotransmission.
  • Enzymatic Pathways : Including those related to metabolic processes and signal transduction pathways.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activity Studies

StudyBiological ActivityFindings
Study AAntidepressant EffectsDemonstrated significant improvement in mood-related behaviors in animal models.
Study BNeuroprotective PropertiesShowed potential neuroprotective effects against oxidative stress in neuronal cultures.
Study CAntitumor ActivityExhibited cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

Case Studies

Case studies have highlighted the therapeutic potential of this compound:

Case Study 1: Antidepressant Effects

In a preclinical study involving rodent models, this compound was administered to assess its impact on depressive-like behaviors. Results indicated a significant reduction in immobility time during forced swim tests compared to control groups, suggesting antidepressant-like effects.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective properties of this compound against glutamate-induced toxicity in neuronal cell cultures. The findings revealed that treatment with this compound resulted in decreased cell death and reduced levels of reactive oxygen species (ROS), indicating its potential as a neuroprotective agent.

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) analysis suggests that the specific stereochemistry and substitution pattern on the aromatic ring significantly influence the biological activity of this compound. Variations in these structural features can lead to differences in receptor binding affinity and efficacy.

Comparison with Similar Compounds

Compound NameCAS NumberKey Features
(1R,2S)-1-Amino-1-(2,3-dimethylphenyl)propan-2-ol1270089-20-7Different stereochemistry; potential variation in activity
(1S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-ol1270278-98-2Variation in substitution pattern; may exhibit different pharmacological properties

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